Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
CAS No.: 841210-08-0
Cat. No.: VC5237855
Molecular Formula: C22H27N5O2
Molecular Weight: 393.491
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 841210-08-0 |
|---|---|
| Molecular Formula | C22H27N5O2 |
| Molecular Weight | 393.491 |
| IUPAC Name | cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate |
| Standard InChI | InChI=1S/C22H27N5O2/c1-26-11-13-27(14-12-26)21-20(24-18-9-5-6-10-19(18)25-21)17(15-23)22(28)29-16-7-3-2-4-8-16/h5-6,9-10,16-17H,2-4,7-8,11-14H2,1H3 |
| Standard InChI Key | WMQLPZYEQUYZNX-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three distinct functional regions:
-
A quinoxaline core (C<sub>12</sub>H<sub>8</sub>N<sub>2</sub>), a bicyclic system formed by two fused pyrazine rings.
-
A 4-methylpiperazin-1-yl group attached at the quinoxaline’s 3-position, introducing a tertiary amine with potential for hydrogen bonding and cationic interactions .
-
A cyanoacetate ester moiety at the 2-position, featuring a cyclohexyl ester (–O–C<sub>6</sub>H<sub>11</sub>) and a cyano group (–C≡N), which enhances electrophilicity and metabolic stability .
The IUPAC name, cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate, reflects this arrangement . X-ray crystallography or NMR data are unavailable in public databases, but computational models predict a planar quinoxaline core with the methylpiperazine and cyclohexyl groups adopting equatorial conformations to minimize steric strain .
Physicochemical Properties
-
Solubility: Limited aqueous solubility due to the hydrophobic cyclohexyl group; soluble in polar aprotic solvents (e.g., DMSO, DMFA).
-
logP: Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for membrane permeability .
-
pKa: The piperazine nitrogen (pKa ~7.5) may protonate under physiological conditions, enhancing solubility in acidic microenvironments .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit protocols for this compound are undisclosed, analogous quinoxaline derivatives are synthesized via multi-step routes:
-
Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.
-
Piperazine Substitution: Nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the quinoxaline’s 3-position using 1-methylpiperazine .
-
Cyanoacetate Esterification: Knoevenagel condensation between a quinoxaline aldehyde and cyclohexyl cyanoacetate, catalyzed by piperidine or ammonium acetate.
Key challenges include regioselectivity during S<sub>N</sub>Ar and avoiding cyano group hydrolysis. Patent US11633415B2 describes similar compounds synthesized with yields of 60–75% after chromatography .
Reactivity and Stability
-
Cyano Group: Participates in nucleophilic additions (e.g., with amines or thiols) and cycloadditions, offering routes for structural diversification.
-
Ester Group: Susceptible to enzymatic hydrolysis by esterases, potentially generating bioactive carboxylic acid metabolites .
-
Quinoxaline Core: Resistant to oxidation but may undergo electrophilic substitution at the 6- and 7-positions under strong acidic conditions.
Comparative Analysis with Structural Analogs
Key Trends:
-
Piperazine vs. Pyrrolidine: Methylpiperazine enhances solubility but may reduce membrane permeability compared to pyrrolidine.
-
Ester Chain Length: Longer alkyl chains (e.g., hexyl) improve lipophilicity and tumor uptake.
Patent Landscape and Current Research Directions
Intellectual Property
Patent US11633415B2 claims this compound as part of a broader class of quinoxaline-based anticancer agents, emphasizing its utility in inducing apoptosis and inhibiting tumor growth . The patent discloses oral and intravenous formulations, with dosage ranges of 10–200 mg/kg/day .
Future Research Priorities
-
Mechanistic Studies: Elucidate primary molecular targets using CRISPR-Cas9 screens or proteomics.
-
ADME Optimization: Modify the ester group to enhance metabolic stability and reduce CYP450 interactions.
-
Combination Therapies: Evaluate synergy with checkpoint inhibitors (e.g., anti-PD-1) or DNA-damaging agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume